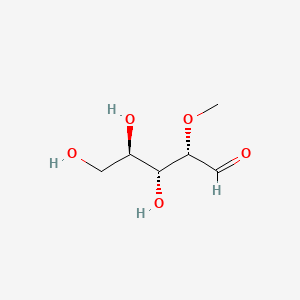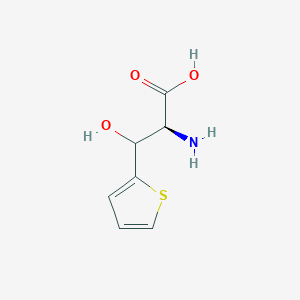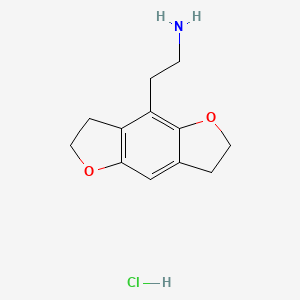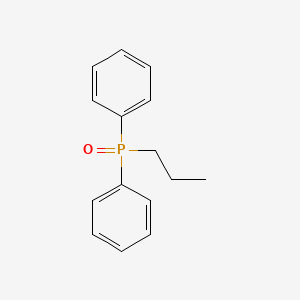
2'-Deoxy-3',5'-DI-O-(4-methylbenzoyl)-5-ethyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine is a synthetic nucleoside analog. It is characterized by the presence of two 4-methylbenzoyl groups attached to the 3’ and 5’ hydroxyl groups of the deoxyribose sugar, and an ethyl group attached to the 5-position of the uracil base. This compound is often used in biochemical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine typically involves the protection of the hydroxyl groups of the deoxyribose sugar with 4-methylbenzoyl groupsThe reaction conditions often include the use of solvents like tetrahydrofuran and acetonitrile, and reagents such as sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylbenzoyl groups can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted nucleosides.
Scientific Research Applications
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving DNA and RNA synthesis and repair mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption can lead to the inhibition of cell proliferation, making it useful in antiviral and anticancer therapies. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)adenosine
- 2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)inosine
- 1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose
Uniqueness
2’-Deoxy-3’,5’-DI-O-(4-methylbenzoyl)-5-ethyluridine is unique due to the presence of the ethyl group at the 5-position of the uracil base, which is not commonly found in other similar compounds. This structural feature can influence its biological activity and make it a valuable tool in research .
Properties
Molecular Formula |
C27H28N2O7 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C27H28N2O7/c1-4-18-14-29(27(33)28-24(18)30)23-13-21(36-26(32)20-11-7-17(3)8-12-20)22(35-23)15-34-25(31)19-9-5-16(2)6-10-19/h5-12,14,21-23H,4,13,15H2,1-3H3,(H,28,30,33)/t21-,22+,23+/m0/s1 |
InChI Key |
UWDDSNIBAOYUNV-YTFSRNRJSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)

![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)





![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)



